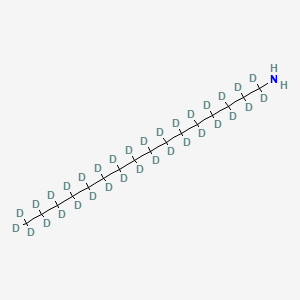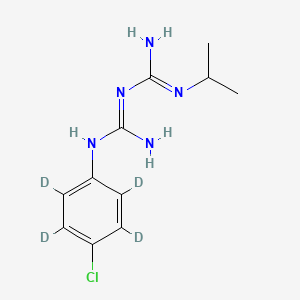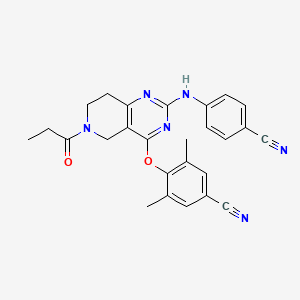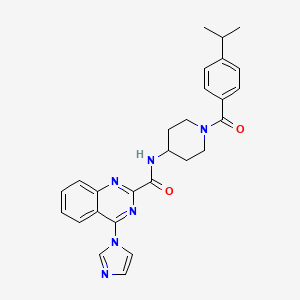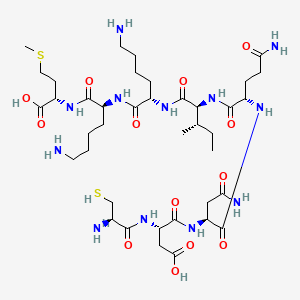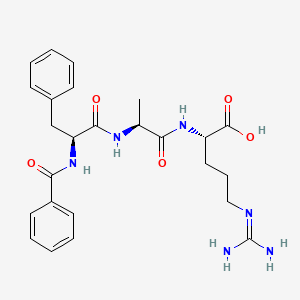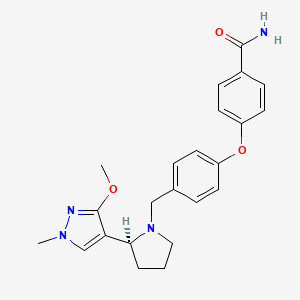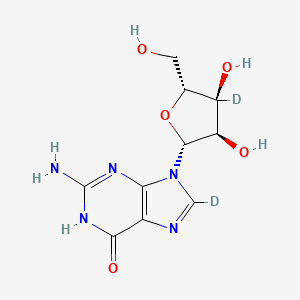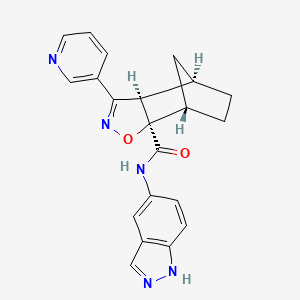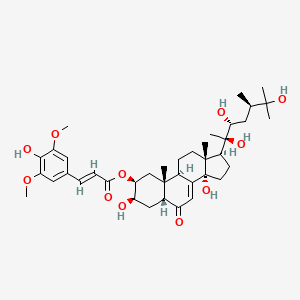
2-O-Sinapoyl makisterone A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-O-Sinapoyl makisterone A: is a hybrid compound formed from sinapinic acid and ecdysterone. It is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This compound is derived from the roots of the plant Fibraurea recisa and has shown significant potential in scientific research due to its unique structure and biological activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Sinapoyl makisterone A involves the esterification of sinapinic acid with ecdysterone. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Analyse Chemischer Reaktionen
Types of Reactions: 2-O-Sinapoyl makisterone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield sinapinic acid and ecdysterone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sinapinic acid and ecdysterone.
Wissenschaftliche Forschungsanwendungen
2-O-Sinapoyl makisterone A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hybrid compound synthesis.
Biology: Investigated for its role in inhibiting COX-2, which is involved in inflammatory pathways.
Industry: Potential use in the development of anti-inflammatory drugs and other pharmaceutical applications.
Wirkmechanismus
2-O-Sinapoyl makisterone A exerts its effects by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The sinapoyl moiety at the C-2 position of the ecdysteroid skeleton plays a crucial role in this selective inhibition . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Vergleich Mit ähnlichen Verbindungen
3-O-Sinapoyl makisterone A: Another sinapinic acid-ecdysterone hybrid with similar COX-2 inhibitory activity.
Methyl sinapate: A derivative of sinapinic acid with less selective COX-2 inhibition.
Makisterone A: The ecdysteroid skeleton without the sinapoyl moiety, showing less COX-2 inhibitory activity.
Uniqueness: 2-O-Sinapoyl makisterone A is unique due to the presence of the sinapoyl moiety at the C-2 position, which enhances its selective inhibition of COX-2 compared to other similar compounds . This structural feature makes it a valuable compound for studying COX-2 inhibition and developing potential anti-inflammatory therapies.
Eigenschaften
Molekularformel |
C39H56O11 |
|---|---|
Molekulargewicht |
700.9 g/mol |
IUPAC-Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1 |
InChI-Schlüssel |
YZXUMPLPZGHEBG-GPPPMMNLSA-N |
Isomerische SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
Kanonische SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


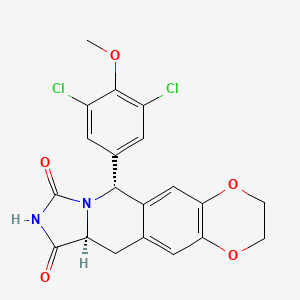
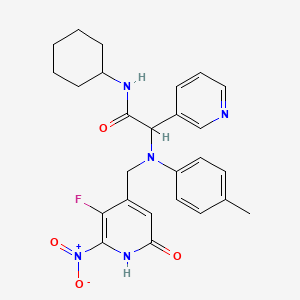
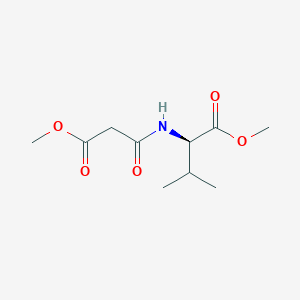
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)
